Welcome to the BenchChem Online Store!
molecular formula C8H5F3O2 B042848 2,4,5-Trifluorophenylacetic acid CAS No. 209995-38-0

2,4,5-Trifluorophenylacetic acid

Cat. No. B042848
M. Wt: 190.12 g/mol
InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238613B2

Procedure details

50 ml of concentrated sulphuric acid was added to 1-chloroethynyl-2,4,5-trifluorobenzene of formula IV, X=Cl and the mixture heated to 100° C. and left to stir for 1 hour. 50 ml of MTBE and 100 ml of water were then added. The phases were separated and the aqueous phase was re-extracted with 2×50 ml of MTBE. The combined organic phases were counter extracted with 3×50 ml of aqueous NaHCO3 and put to one side. The three aqueous phases of NaHCO3 were recombined and the resulting phase was acidified with hydrochloric acid and then extracted with 3×50 ml of MTBE. The organic phases were concentrated to a residue obtaining 0.25 g of 2,4,5-trifluorophenylacetic acid of formula (I) with a molar yield of 25%.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
1-chloroethynyl-2,4,5-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl[C:7]#[C:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([F:16])=[CH:11][C:10]=1[F:17].CC([O:22]C)(C)C.[OH2:24]>>[F:17][C:10]1[CH:11]=[C:12]([F:16])[C:13]([F:15])=[CH:14][C:9]=1[CH2:8][C:7]([OH:22])=[O:24]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
1-chloroethynyl-2,4,5-trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC#CC1=C(C=C(C(=C1)F)F)F
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with 2×50 ml of MTBE
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were counter extracted with 3×50 ml of aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 ml of MTBE
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated to a residue

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.